4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid
Description
4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. This compound is known for its unique chemical structure, which includes a benzotriazole moiety and a benzenesulfonic acid group, making it a versatile molecule in both organic and inorganic chemistry.
Properties
IUPAC Name |
4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-27(25,26)18-9-6-15(7-10-18)12-13-23-21-19-11-8-17(14-20(19)22-23)16-4-2-1-3-5-16/h1-14H,(H,24,25,26)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWIBZOPZZXBFA-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NN(N=C3C=C2)C=CC4=CC=C(C=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3=NN(N=C3C=C2)/C=C/C4=CC=C(C=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-phenylbenzotriazole and benzenesulfonic acid.
Reaction Conditions: The key step involves the coupling of 5-phenylbenzotriazole with benzenesulfonic acid under specific reaction conditions, often utilizing catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The benzotriazole and benzenesulfonic acid moieties can undergo substitution reactions with various reagents, leading to the formation of substituted products.
Scientific Research Applications
4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in various industrial processes, including the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. Additionally, the benzenesulfonic acid group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid can be compared with other similar compounds, such as:
Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar reactivity and applications.
Benzenesulfonic Acid Derivatives: Compounds with the benzenesulfonic acid group also show similar chemical properties and industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
